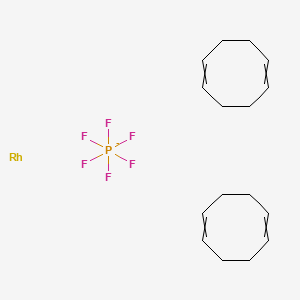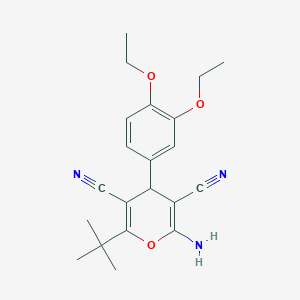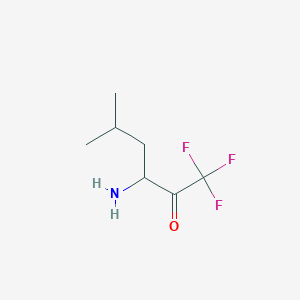
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a chemical compound with the molecular formula C7H14F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol with an oxidizing agent to form the ketone. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone.
Reduction: Reduction of the ketone group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: this compound.
Reduction: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol
- 3-Amino-1,1,1-trifluoro-5-methylhexane
Uniqueness
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H12F3NO |
|---|---|
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
3-amino-1,1,1-trifluoro-5-methylhexan-2-one |
InChI |
InChI=1S/C7H12F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3 |
Clave InChI |
NCFDPYIGPNZWPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


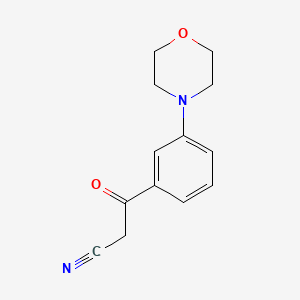
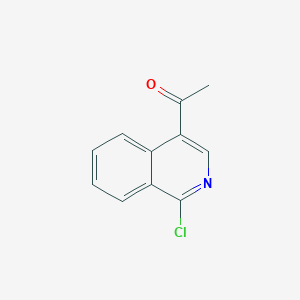
![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
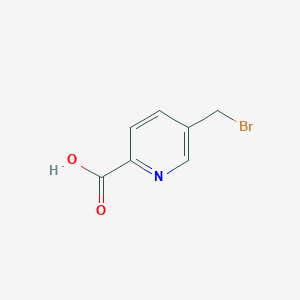
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
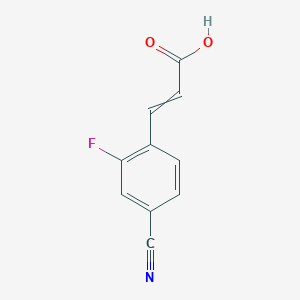
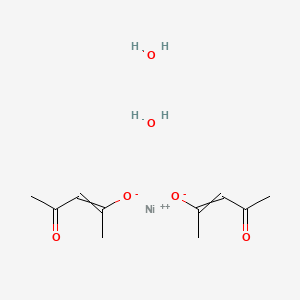
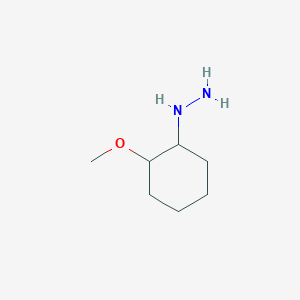
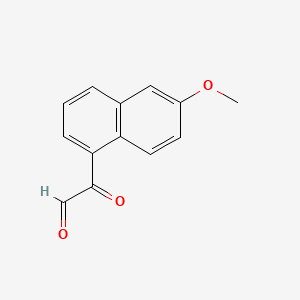
![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)
